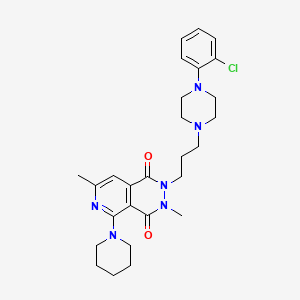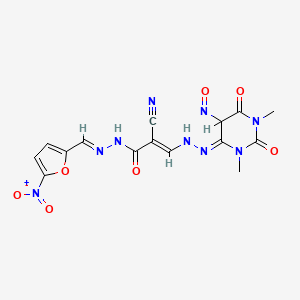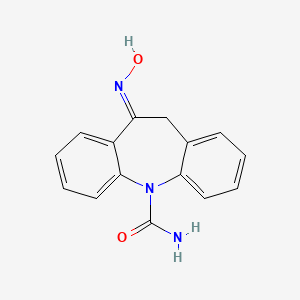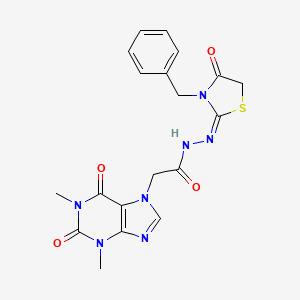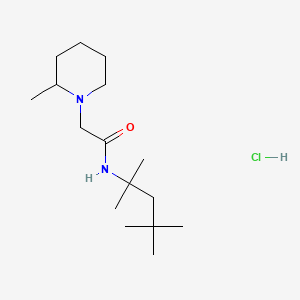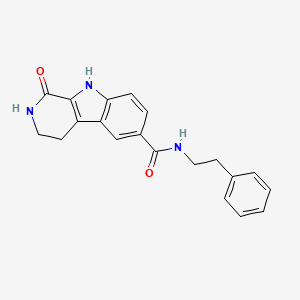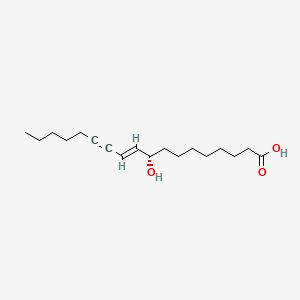
Helenynolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Helenynolic acid can be synthesized through several methods. One notable synthetic route involves the partial synthesis of racemic this compound from crepenynic acid. This process includes epoxidation followed by base-catalyzed rearrangement . The industrial production of this compound typically involves the extraction and purification from Helichrysum bracteatum seed oil, where it is present alongside other unusual fatty acids .
Análisis De Reacciones Químicas
Helenynolic acid undergoes various chemical reactions due to its functional groups. Some of the key reactions include:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetylenic bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like halides. .
Aplicaciones Científicas De Investigación
Helenynolic acid has garnered interest in various scientific research fields due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its presence in plant seed oil suggests potential roles in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: This compound and its derivatives are investigated for their use in the production of bio-based materials and specialty chemicals
Mecanismo De Acción
The mechanism by which helenynolic acid exerts its effects is primarily attributed to its functional groups. The hydroxyl group can form hydrogen bonds, influencing molecular interactions, while the acetylenic bond can participate in various chemical reactions. These features enable this compound to interact with specific molecular targets and pathways, potentially modulating biological processes .
Comparación Con Compuestos Similares
Helenynolic acid can be compared with other hydroxyacetylenic acids, such as crepenynic acid and cis-9,10-epoxyoctadec-12-ynoic acid. These compounds share similar structural features but differ in their specific functional groups and reactivity.
Propiedades
Número CAS |
7309-58-2 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(E,9S)-9-hydroxyoctadec-10-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b14-11+/t17-/m1/s1 |
Clave InChI |
AUBZNAUZNGCKAN-GWKQRERASA-N |
SMILES isomérico |
CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC#CC=CC(CCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


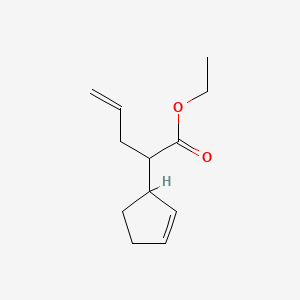
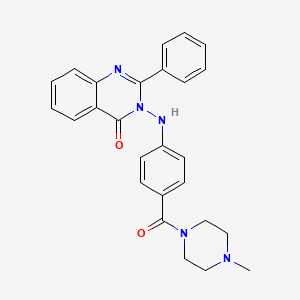
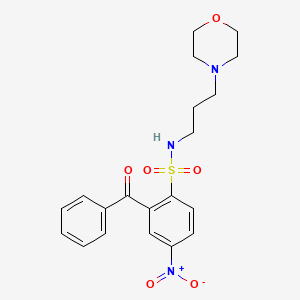
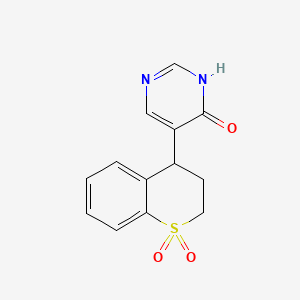
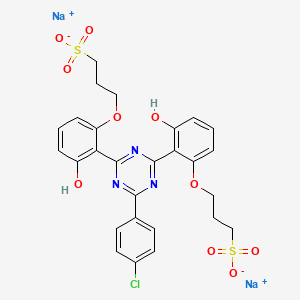
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
